Head-to-Head Clinical Efficacy Comparison: UR-1505 vs. Tacrolimus Ointment in Atopic Dermatitis
A randomized, double-blind, Phase II exploratory trial directly compared the clinical activity of topical UR-1505 (0.5%, 1%, or 2% ointment) against 0.1% tacrolimus ointment and vehicle in 25 patients with atopic dermatitis over 28 days. The primary efficacy endpoint, change from baseline in Investigator Global Assessment (IGA) score at Day 28, demonstrated that UR-1505 at all tested concentrations was inferior to tacrolimus [1].
| Evidence Dimension | Change in Investigator Global Assessment (IGA) score from baseline |
|---|---|
| Target Compound Data | -1.5 (2% UR-1505 ointment) |
| Comparator Or Baseline | -2.6 (0.1% tacrolimus ointment); -1.7 (vehicle) |
| Quantified Difference | Difference from tacrolimus: -1.1 (i.e., tacrolimus showed greater improvement); Difference from vehicle: +0.2 (i.e., UR-1505 2% was numerically inferior to vehicle) |
| Conditions | Topical application once daily for 28 days in adult patients with atopic dermatitis (per-protocol analysis, n=25) |
Why This Matters
This direct clinical comparator data definitively positions UR-1505 as a less effective topical agent for atopic dermatitis than the established calcineurin inhibitor tacrolimus, which is critical for procurement decisions in dermatology research programs.
- [1] Vives R, Pontes C, Pujol R, et al. Safety and Activity of UR-1505 in Atopic Dermatitis: A Randomized, Double-blind Phase II Exploratory Trial. Clin Ther. 2015;37(9):1955-1965. View Source
